Caspase-8 inhibitor

Übersicht

Beschreibung

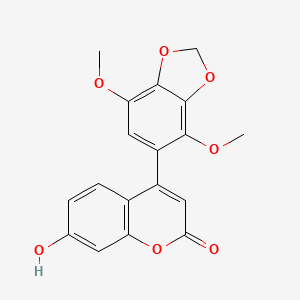

Caspase-8 inhibitor is a useful research compound. Its molecular formula is C30H43FN4O11 and its molecular weight is 654.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality Caspase-8 inhibitor suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Caspase-8 inhibitor including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Caspase-8 inhibitors can induce autophagic cell death when apoptosis is arrested, which has implications for clinical therapies involving caspase inhibitors (Yu et al., 2004).

In Parkinson's Disease (PD), caspase-8 activation occurs early in dopaminergic neurons, suggesting its role in the disease's progression. However, inhibiting caspase-8 may lead to a shift from apoptosis to necrosis, highlighting the need for caution in using caspase inhibitors in PD (Hartmann et al., 2001).

Caspase-8 plays a pivotal role in apoptotic cell death, and its structural and biochemical understanding is crucial for designing selective inhibitors to treat caspase-mediated diseases (Grütter, 2000).

Detailed structural analysis of human caspase-8 can guide the development of inhibitors aimed at blocking cell death associated with degenerative disorders (Watt et al., 1999).

Computational approaches have been used to identify potential leads for treating neurodegenerative diseases by targeting caspase-8, further extending the repertoire of caspase-8 inhibitors (Ahmad et al., 2019).

Predictions of caspase-8's tertiary structure and substrate binding site can aid in the design of enzyme inhibitors for therapeutic applications (Chou et al., 1997).

High-throughput screening for caspase-8 inhibitors has identified redox-based and steroid diacid inhibition as potential therapeutic approaches (Smith et al., 2002).

Caspase-8's specificity has been probed at subsite S(4), offering insights into the design of more effective inhibitors (Blanchard et al., 2000).

Understanding the role of cFLIP in regulating lymphocyte activation and development, where caspase-8 forms a critical part of the signaling pathway, is important in immunology (Budd et al., 2006).

Investigating the inhibitors of apoptosis proteins (IAPs) and their ability to bind and inhibit caspases, including caspase-8, can lead to clinical applications in cancer research (Schimmer, 2004).

Eigenschaften

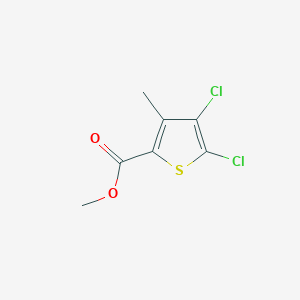

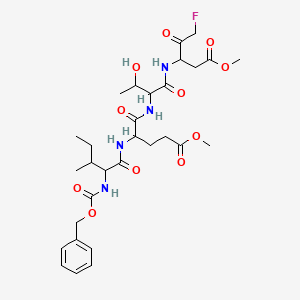

IUPAC Name |

methyl 5-[[1-[(5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H43FN4O11/c1-6-17(2)25(35-30(43)46-16-19-10-8-7-9-11-19)28(41)32-20(12-13-23(38)44-4)27(40)34-26(18(3)36)29(42)33-21(22(37)15-31)14-24(39)45-5/h7-11,17-18,20-21,25-26,36H,6,12-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,40)(H,35,43) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLCQASLWHYEMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)OC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H43FN4O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657588 | |

| Record name | Methyl 5-(butan-2-yl)-14-(fluoroacetyl)-11-(1-hydroxyethyl)-8-(3-methoxy-3-oxopropyl)-3,6,9,12-tetraoxo-1-phenyl-2-oxa-4,7,10,13-tetraazahexadecan-16-oate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Caspase-8 inhibitor | |

CAS RN |

210344-98-2 | |

| Record name | Methyl 5-(butan-2-yl)-14-(fluoroacetyl)-11-(1-hydroxyethyl)-8-(3-methoxy-3-oxopropyl)-3,6,9,12-tetraoxo-1-phenyl-2-oxa-4,7,10,13-tetraazahexadecan-16-oate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5H-1,3-Dioxolo[4,5-f]benzimidazole, 4,8-dimethoxy-](/img/structure/B8056271.png)

![4''-[(2-Aminoethyl)amino]-3,3':4',3''-ter-1,2,5-oxadiazol-4-ol](/img/structure/B8056285.png)

![8H-1,3-Dioxolo[4,5-e]benzimidazole, 4,5-dimethoxy-](/img/structure/B8056292.png)

![2-methoxy-5-[(2E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl acetate](/img/structure/B8056298.png)

![2,5-Dihydroxy-6-[1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B8056314.png)

![[3,4,5-Trihydroxy-6-[4-hydroxy-3-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B8056316.png)

![3-{[6-Deoxyhexopyranosyl-(1->2)hexopyranosyl-(1->2)pentopyranosyl]oxy}olean-12-en-28-oic acid](/img/structure/B8056328.png)